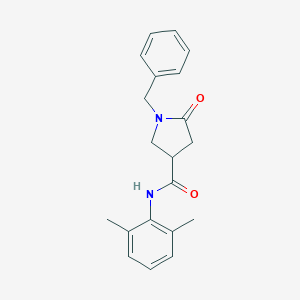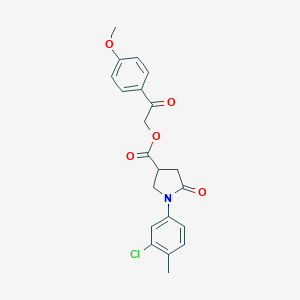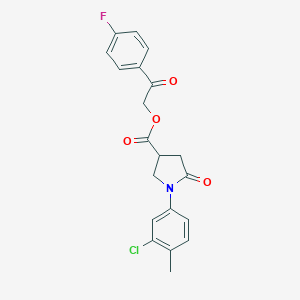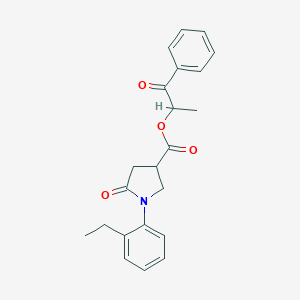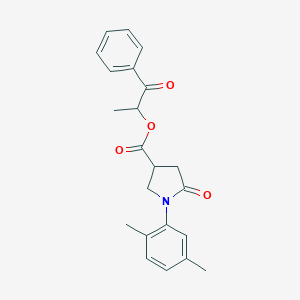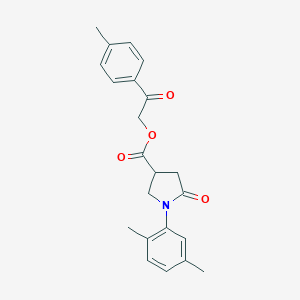
2-phenoxy-N-(pyridin-4-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenoxy-N-(pyridin-4-ylmethyl)propanamide, also known as PPMP, is a compound that has shown potential in scientific research applications. PPMP is a small molecule inhibitor of glucosylceramide synthase, an enzyme that plays a critical role in the synthesis of glycosphingolipids. In
Mechanism of Action
2-phenoxy-N-(pyridin-4-ylmethyl)propanamide inhibits the activity of glucosylceramide synthase, which is involved in the synthesis of glycosphingolipids. Glycosphingolipids play a critical role in cell signaling and membrane structure. Inhibition of glucosylceramide synthase leads to a decrease in the synthesis of glycosphingolipids, which can have downstream effects on cellular processes such as apoptosis and autophagy.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. Inhibition of glucosylceramide synthase by this compound leads to a decrease in the synthesis of glycosphingolipids, which can affect cell signaling and membrane structure. This compound has also been shown to induce apoptosis and autophagy in cancer cells. In addition, this compound has been shown to have neuroprotective effects and may be useful in treating neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
2-phenoxy-N-(pyridin-4-ylmethyl)propanamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has also been shown to have low toxicity in vitro and in vivo. However, there are limitations to the use of this compound in lab experiments. This compound is not specific to glucosylceramide synthase and can inhibit other enzymes involved in lipid metabolism. In addition, this compound can have off-target effects on cellular processes, making it important to use appropriate controls in experiments.
Future Directions
There are several future directions for the study of 2-phenoxy-N-(pyridin-4-ylmethyl)propanamide. One area of research is the development of more specific inhibitors of glucosylceramide synthase. This could lead to the development of more targeted therapies for diseases such as cancer and neurodegenerative disorders. Another area of research is the study of the downstream effects of glycosphingolipid synthesis inhibition. This could lead to a better understanding of the role of glycosphingolipids in cellular processes and disease pathology. Finally, the use of this compound in combination with other therapies could be explored to enhance therapeutic efficacy.
Synthesis Methods
2-phenoxy-N-(pyridin-4-ylmethyl)propanamide can be synthesized through a multistep process that involves the reaction of 4-pyridinemethanol with 2-phenoxypropanoyl chloride. The resulting intermediate is then treated with lithium aluminum hydride to yield this compound. The synthesis of this compound has been optimized to increase yields and purity, making it a viable compound for scientific research.
Scientific Research Applications
2-phenoxy-N-(pyridin-4-ylmethyl)propanamide has been studied extensively for its potential in treating various diseases, including cancer, neurodegenerative disorders, and infectious diseases. This compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In addition, this compound has been shown to have neuroprotective effects and may be useful in treating neurodegenerative disorders such as Alzheimer's disease. This compound has also been studied for its potential in treating infectious diseases such as malaria and tuberculosis.
properties
Molecular Formula |
C15H16N2O2 |
|---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
2-phenoxy-N-(pyridin-4-ylmethyl)propanamide |
InChI |
InChI=1S/C15H16N2O2/c1-12(19-14-5-3-2-4-6-14)15(18)17-11-13-7-9-16-10-8-13/h2-10,12H,11H2,1H3,(H,17,18) |
InChI Key |
ATNHDXGDUFLBMB-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCC1=CC=NC=C1)OC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)NCC1=CC=NC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





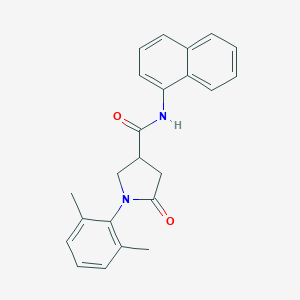
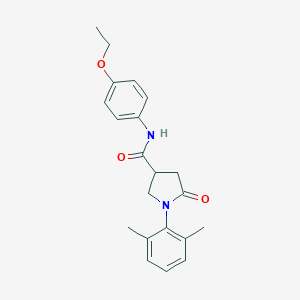
![1-benzyl-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B271211.png)
